(1E)-N-{2-[(E)-Benzylideneamino]ethyl}-2-methylpropan-1-imine
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Overview
Description
(1E)-N-{2-[(E)-Benzylideneamino]ethyl}-2-methylpropan-1-imine is an organic compound characterized by its unique structure, which includes a benzylideneamino group and a methylpropan-1-imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-{2-[(E)-Benzylideneamino]ethyl}-2-methylpropan-1-imine typically involves the condensation of benzaldehyde with 2-aminoethyl-2-methylpropan-1-imine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-{2-[(E)-Benzylideneamino]ethyl}-2-methylpropan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylideneamino group can participate in substitution reactions, where the benzylidene moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzylidene oxides, while reduction may produce benzylideneamines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the original structure.
Scientific Research Applications
(1E)-N-{2-[(E)-Benzylideneamino]ethyl}-2-methylpropan-1-imine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-N-{2-[(E)-Benzylideneamino]ethyl}-2-methylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-{2-[(E)-Benzylideneamino]ethyl}-2-methylpropan-1-imine: shares similarities with other imine compounds, such as Schiff bases and azomethines.
Schiff Bases: Compounds with a general structure R1R2C=NR3, where R1, R2, and R3 can be various substituents.
Azomethines: A subclass of Schiff bases with a general structure R1CH=NR2.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential applications. The presence of both benzylidene and methylpropan-1-imine groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
62730-95-4 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-[2-(benzylideneamino)ethyl]-2-methylpropan-1-imine |
InChI |
InChI=1S/C13H18N2/c1-12(2)10-14-8-9-15-11-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
DCCRDZDJQLSGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NCCN=CC1=CC=CC=C1 |
Origin of Product |
United States |
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